Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of terminal alkynes, isocyanates, and malonates in the presence of copper catalysts . The reaction proceeds through a domino catalytic process where copper acetylides attack isocyanates to form propargylic amide species, which further react with malonates to yield the desired dihydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and modulate receptor activity, leading to various biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which are important mechanisms in neuroprotection and anti-inflammatory responses .
Comparison with Similar Compounds
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
- 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate
- 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 2-thioxo-1,2-dihydropyridine-3-carboxylate
These compounds share a similar dihydropyridine core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the fluorine atom in this compound makes it unique and can influence its interactions with biological targets .
Properties
IUPAC Name |
methyl 5-fluoro-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKZCWTVJUJYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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